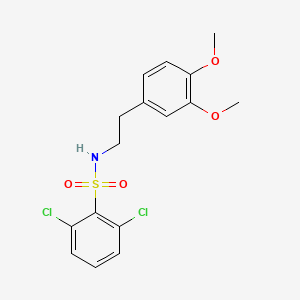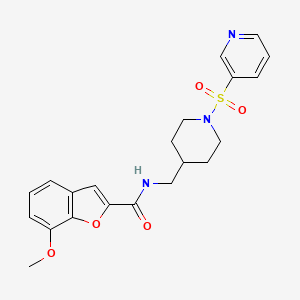![molecular formula C8H5F3N4 B2751835 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 2270918-92-6](/img/structure/B2751835.png)
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H5F3N4 This compound is characterized by the presence of a trifluoromethyl group attached to a pyrido[3,2-d]pyrimidine core
作用機序
Target of Action
The primary target of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDKs, this compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation, particularly in cancer cells, which often have dysregulated cell cycles .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of CDKs, leading to cell cycle arrest . This can suppress the proliferation of cancer cells . Some compounds in this class have shown significant inhibitory activity, with IC50 values in the low micromolar range .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
生化学分析
Biochemical Properties
It is known that this compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of the pyrimidine ring . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Uniqueness
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
特性
IUPAC Name |
7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)4-1-5-6(13-2-4)7(12)15-3-14-5/h1-3H,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUFEIHYKYCWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)
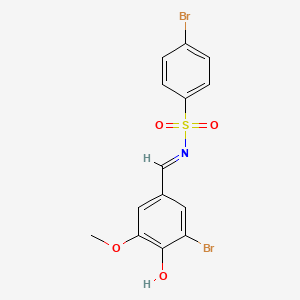
![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)
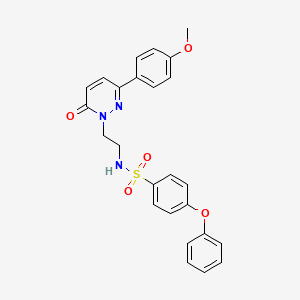
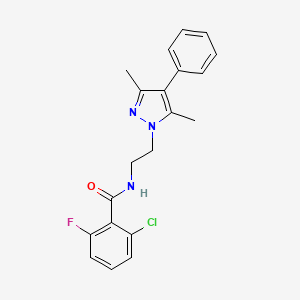
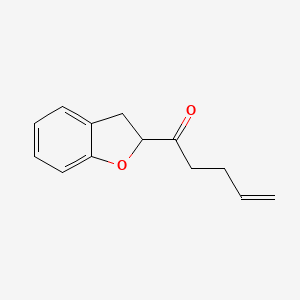
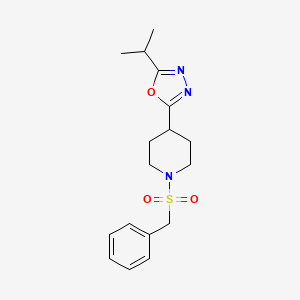
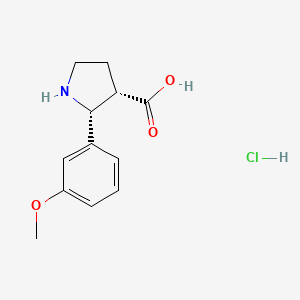
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2751767.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)
